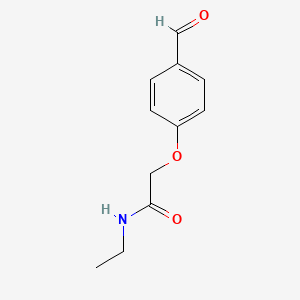

N-ethyl-2-(4-formylphenoxy)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-(4-formylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-2-12-11(14)8-15-10-5-3-9(7-13)4-6-10/h3-7H,2,8H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQIMGSDAHRSSOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)COC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the definitive structural analysis of N-ethyl-2-(4-formylphenoxy)acetamide, offering precise insights into the hydrogen and carbon atomic environments within the molecule.

The ¹H NMR spectrum of this compound provides a proton-by-proton map of the molecule. Analysis of a closely related compound, N-(4-Ethylphenyl)-2-(4-formylphenoxy)acetamide, reveals key chemical shifts for the shared 2-(4-formylphenoxy)acetamide (B142961) core. rsc.org The aldehydic proton (CHO) is distinctly observed as a singlet at approximately 9.93 ppm, a characteristic downfield shift indicative of its electron-withdrawing environment. rsc.org The aromatic protons on the phenoxy ring exhibit a typical AA'BB' system, with doublets appearing around 7.91 ppm and 7.12 ppm, corresponding to the protons ortho and meta to the formyl group, respectively. rsc.org The methylene (B1212753) protons of the OCH₂ group are observed as a singlet at approximately 4.69 ppm. rsc.org

For the N-ethyl group, a quartet is anticipated around 3.3-3.4 ppm, arising from the coupling of the methylene protons (-CH₂-) with the adjacent methyl protons. These methyl protons (-CH₃) are expected to appear as a triplet at approximately 1.2 ppm. The amide proton (CONH) typically presents as a broad singlet, in this case, observed around 8.12 ppm. rsc.org

Interactive ¹H NMR Data Table for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CHO | 9.93 | Singlet | - |

| Ar-H (ortho to CHO) | 7.91 | Doublet | 8.7 |

| Ar-H (meta to CHO) | 7.12 | Doublet | 8.7 |

| OCH₂ | 4.69 | Singlet | - |

| CONH | 8.12 | Broad Singlet | - |

| N-CH₂ | ~3.3-3.4 (predicted) | Quartet | ~7.2 |

| N-CH₂CH₃ | ~1.2 (predicted) | Triplet | ~7.2 |

Note: Data for the 2-(4-formylphenoxy)acetamide core is based on the reported values for N-(4-Ethylphenyl)-2-(4-formylphenoxy)acetamide. rsc.org Data for the N-ethyl group are predicted based on standard chemical shift ranges.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a detailed view of the carbon skeleton of this compound. The aldehydic carbon (CHO) is expected to be the most downfield signal, typically appearing around 191 ppm. The carbonyl carbon of the amide (C=O) is also found in the downfield region, generally around 165-170 ppm.

The aromatic carbons exhibit a range of chemical shifts. The carbon attached to the formyl group is expected around 132 ppm, while the carbon bearing the ether linkage would be significantly downfield, around 163 ppm. The other aromatic carbons will have signals in the 115-130 ppm range. The methylene carbon of the ether linkage (OCH₂) is anticipated around 67 ppm. For the N-ethyl group, the methylene carbon (-CH₂-) is predicted to be in the 35-40 ppm region, and the terminal methyl carbon (-CH₃) is expected to be the most upfield signal, around 14-15 ppm.

Interactive ¹³C NMR Data Table for this compound (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CHO | ~191 |

| C=O (Amide) | ~167 |

| Ar-C (C-O) | ~163 |

| Ar-C (C-CHO) | ~132 |

| Ar-CH (ortho to CHO) | ~130 |

| Ar-CH (meta to CHO) | ~115 |

| OCH₂ | ~67 |

| N-CH₂ | ~35 |

| N-CH₂CH₃ | ~15 |

Note: These are predicted chemical shifts based on typical values for similar functional groups.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methylene and methyl protons of the N-ethyl group, showing a cross-peak between their respective signals. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the OCH₂, N-CH₂, and N-CH₂CH₃ groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the aldehydic proton (CHO) to the aromatic carbon it is attached to, and the amide proton (CONH) to the amide carbonyl carbon and the N-CH₂ carbon.

Vibrational Spectroscopy Applications in Molecular Structure Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides critical information about the functional groups present in this compound by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound displays a series of absorption bands that serve as fingerprints for its constituent functional groups. Based on data from a similar compound, a strong absorption band corresponding to the amide carbonyl (C=O) stretching vibration is observed around 1686 cm⁻¹. rsc.org The aldehydic carbonyl stretch is also prominent, appearing near 1678 cm⁻¹. rsc.org

The N-H stretching vibration of the secondary amide is typically observed as a sharp peak in the region of 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methylene groups appears just below 3000 cm⁻¹, with a notable band at 2961 cm⁻¹. rsc.org The C-O-C ether stretching vibrations are characteristically found in the 1250-1000 cm⁻¹ region, with a significant peak at 1253 cm⁻¹. rsc.org

Interactive FT-IR Data Table for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch | ~3350 |

| Aromatic C-H Stretch | ~3100-3000 |

| Aliphatic C-H Stretch | 2961 |

| C=O Stretch (Amide) | 1686 |

| C=O Stretch (Aldehyde) | 1678 |

| C=C Stretch (Aromatic) | 1606, 1582 |

| C-O-C Stretch (Ether) | 1253, 1160 |

Note: Data is based on reported values for the closely related N-(4-Ethylphenyl)-2-(4-formylphenoxy)acetamide. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information about a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, typically 70 eV. This process results in the formation of a molecular ion (M⁺) and numerous fragment ions. The resulting mass spectrum is a distinct fingerprint, providing significant structural information.

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (207.23 g/mol ). sigmaaldrich.com The fragmentation pattern would likely arise from the cleavage of the weakest bonds. Key fragmentation pathways could include:

Alpha-cleavage: Loss of the ethyl group (•CH₂CH₃) from the amide nitrogen.

Amide bond cleavage: Scission of the bond between the carbonyl group and the nitrogen atom.

Ether bond cleavage: Fragmentation at the ether linkage, separating the phenoxy group from the acetamide (B32628) moiety.

McLafferty rearrangement: If applicable, this rearrangement could lead to characteristic neutral losses.

While EI-MS is a powerful technique, its application to this compound may be limited by the compound's polarity and thermal lability, potentially requiring analysis of more volatile derivatives. researchgate.net

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and non-volatile molecules like this compound. researchgate.netchemrxiv.org It typically generates protonated molecules, [M+H]⁺, or other adducts such as [M+Na]⁺ or [M+K]⁺ in positive ion mode, and deprotonated molecules, [M-H]⁻, in negative ion mode. chemrxiv.org This minimizes fragmentation and clearly indicates the molecular weight. For a related compound, N-(4-Ethylphenyl)-2-(4-formylphenoxy)acetamide, the [M+H]⁺ ion was successfully identified using ESI-MS. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), allowing for the unambiguous determination of a compound's elemental formula. For this compound (C₁₁H₁₃NO₃), the theoretical exact mass of the neutral molecule is 207.08954 Da. HRMS would be able to distinguish this from other compounds with the same nominal mass but different elemental compositions, providing definitive confirmation of the molecular formula. researchgate.net

Table 1: Predicted ESI-MS Adducts and Collision Cross Sections for this compound

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 208.09682 | 144.2 |

| [M+Na]⁺ | 230.07876 | 151.0 |

| [M+K]⁺ | 246.05270 | 149.4 |

| [M+NH₄]⁺ | 225.12336 | 162.8 |

| [M-H]⁻ | 206.08226 | 147.8 |

Data predicted using CCSbase and sourced from PubChemLite. uni.lu

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample. The experimentally determined percentages are compared against the theoretically calculated values derived from the molecular formula (C₁₁H₁₃NO₃) to verify the compound's stoichiometric composition and purity. For a sample of pure this compound, the experimental values are expected to align closely with the theoretical percentages.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage |

|---|---|---|---|---|

| Carbon | C | 12.011 | 132.121 | 63.76% |

| Hydrogen | H | 1.008 | 13.104 | 6.32% |

| Nitrogen | N | 14.007 | 14.007 | 6.76% |

| Oxygen | O | 15.999 | 47.997 | 23.16% |

| Total | 207.229 | 100.00% |

Calculations are based on the molecular formula C₁₁H₁₃NO₃. sigmaaldrich.comuni.lu

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is crucial for assessing the purity of a synthesized compound and for its isolation in preparative applications.

High-Performance Liquid Chromatography (HPLC) is the premier method for analyzing non-volatile and thermally unstable compounds, making it ideal for assessing the purity of this compound. sielc.com A reverse-phase HPLC method is typically employed, where the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). sielc.com

A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile, is used to elute the compound. sielc.comsielc.com An acid modifier like formic acid is often added to improve peak shape and ensure reproducibility, especially for mass spectrometry detection. sielc.com The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: Exemplary HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) at a wavelength of ~254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of a polar N-H group in the amide functionality. jfda-online.com These characteristics can lead to poor peak shape and thermal degradation in the GC inlet. jfda-online.com To overcome this, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. researchgate.net

The active hydrogen on the amide nitrogen can be replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) group. This is achieved by reacting the compound with a silylating agent. The resulting derivative is significantly more volatile and can be readily analyzed by GC-MS, which provides both retention time data for identification and a mass spectrum for structural confirmation.

Table 4: Potential Derivatization Reactions for GC-MS Analysis

| Functional Group | Derivatization Reagent | Derivative Formed |

|---|---|---|

| Amide (-CONH-) | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-Trimethylsilyl (N-TMS) derivative |

| Aldehyde (-CHO) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Pentafluorobenzyl oxime derivative |

These derivatization methods increase volatility and can enhance detector response. jfda-online.comresearchgate.net

Exploration of Biological Activities and Molecular Interaction Mechanisms of N Ethyl 2 4 Formylphenoxy Acetamide Derivatives

Investigation of N-ethyl-2-(4-formylphenoxy)acetamide as a Precursor to Bioactive Compounds

This compound serves as a versatile foundational scaffold for the synthesis of a wide array of more complex, biologically active compounds. Its utility as a precursor molecule is primarily attributed to the presence of a reactive aldehyde (formyl) group on the phenoxy ring. This functional group is a crucial anchor point for chemical elaboration, enabling the construction of various heterocyclic systems known to possess therapeutic properties.

Mechanistic Studies of Biological Activities (Focusing on Derivatives)

The derivatives of this compound exhibit a broad spectrum of biological activities. These effects are underpinned by specific interactions at the molecular level, including engagement with cellular targets, modulation of enzyme functions, and interference with critical signaling pathways.

Phenoxyacetamide derivatives have been identified to interact with a variety of specific cellular and sub-cellular targets, leading to the modulation of fundamental biological processes.

Enzyme Inhibition: Certain phenoxyacetamide derivatives have been developed as potent enzyme inhibitors. For example, a crystallographic fragment screen identified 2-phenoxyacetamide (B1293517) as a binder and modest inhibitor of NOTUM , a carboxylesterase that suppresses Wnt signaling by removing a palmitoleoyl group from Wnt proteins. nih.gov Optimization of this initial hit led to potent NOTUM inhibitors that could restore Wnt signaling. nih.gov In a different context, virtual screening studies have identified phenoxyacetamide-derived compounds as potential inhibitors of Dot1-like protein (DOT1L) , a histone methyltransferase implicated in certain types of leukemia. nih.gov Other in silico studies have proposed that the phenoxyacetamide scaffold could be a basis for developing inhibitors against the main protease (Mpro) of SARS-CoV-2. nih.gov

Apoptosis Induction: Research into the anticancer potential of novel semi-synthetic phenoxyacetamide derivatives has shown they can induce apoptosis (programmed cell death) in cancer cells. mdpi.com One such derivative was found to be a potent inducer of apoptosis in HepG2 (liver cancer) cells, with molecular docking studies suggesting that its mechanism involves the inhibition of the nuclear enzyme Poly (ADP-ribose) polymerase-1 (PARP-1) , which plays a critical role in DNA repair and cell death pathways. mdpi.com

The biological effects of phenoxyacetamide derivatives are often a direct result of their ability to modulate the activity of key enzymes and influence intracellular signaling cascades.

Enzyme Activity Modulation: As mentioned, phenoxyacetamide derivatives can inhibit the enzyme NOTUM. nih.gov By blocking NOTUM's ability to de-palmitoleoylate Wnt proteins, these inhibitors prevent the suppression of Wnt signaling, a pathway crucial for stem cell biology and tissue regeneration. nih.gov The acetamide (B32628) group itself is recognized as a useful feature in designing prodrugs, where cellular amidases can hydrolyze the bond to release an active drug in vivo. archivepp.comgalaxypub.co

Signaling Pathway Modulation: Studies on derivatives of natural products have shown that they can modulate multiple intracellular signaling pathways. For instance, certain compounds were found to affect the activation of stress-activated protein kinase JNK (pT183/pY185) , kinase regulated by extracellular signals ERK1/2 (pT185/pY187) , and mitogen-activated kinase p38 (pT180/pY182) . nih.gov The specific pattern of activated kinase cascades suggests that the induction of oxidative stress is a probable mechanism of action for these compounds. nih.gov The ability of thiazolidinedione derivatives to activate the PPARγ signaling pathway is another prime example, leading to widespread changes in gene expression related to metabolism (discussed in detail in 5.2.4). nih.govnps.org.au

A significant class of compounds derived from the phenoxyacetamide scaffold are thiazolidinones, many of which exhibit potent anti-inflammatory activity. benthamscience.com The primary molecular mechanism underlying this property is the inhibition of cyclooxygenase (COX) enzymes. benthamscience.comnih.govmdpi.com

The COX enzymes (with COX-1 and COX-2 being the most prominent isoforms) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. nih.govmdpi.com By blocking the active site of these enzymes, thiazolidinone derivatives prevent prostaglandin (B15479496) synthesis, thereby reducing the inflammatory response. mdpi.commdpi.com Some derivatives show selective inhibition towards COX-2, which is an attractive therapeutic profile as COX-2 is primarily upregulated at sites of inflammation, while COX-1 is constitutively expressed and involved in maintaining gastric mucosa and kidney function. mdpi.comnih.gov Molecular docking studies have helped to elucidate the binding interactions between thiazolidinone derivatives and the active site of COX enzymes, revealing that specific residues, such as Arg120 in COX-1, can be crucial for activity. nih.govmdpi.com

Table 1: Anti-inflammatory Activity of Selected Thiazolidinone Derivatives via COX Inhibition

| Compound Class | Specific Derivative Example | Target Enzyme(s) | Observed Effect | Reference |

| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one | Compound with 4-Cl on benzylidene ring | COX-1 | Identified as a selective COX-1 inhibitor with activity superior to naproxen. | nih.govmdpi.com |

| 4-thiazolidinone-1,3,4-thiadiazole hybrids | Compound 65 | 15-LOX | Active against 15-LOX with an IC₅₀ value of 2.74 µM. | mdpi.com |

| 4-(4-oxo-2-substituted-1,3-thiazolidin-3-yl) benzenesulfonamide | Compound 3b (with 4-hydroxy group) | COX-2 | Showed pronounced selective COX-2 inhibition (61.75%). | nih.gov |

| 2-imino-4-thiazolidinone derivatives | Compound 25c | COX-2 | The strongest COX-2 inhibitor in its series with an IC₅₀ = 3.29 μM and a selectivity index of 29.00. | mdpi.com |

Thiazolidinediones (TZDs), also known as glitazones, are a well-established class of oral hypoglycemic agents derived from the broader thiazolidinone family. researchgate.netnih.gov Their primary mechanism of action is to improve insulin (B600854) sensitivity by acting as potent and specific agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) . nih.govnps.org.aunih.govtg.org.au

PPARγ is a nuclear receptor predominantly expressed in adipose tissue, but also found in the liver and muscle. nps.org.aunih.gov When a TZD molecule binds to and activates PPARγ, the receptor forms a heterodimeric complex with another nuclear receptor, the retinoid X receptor (RXR). youtube.com This TZD-PPARγ-RXR complex then binds to specific DNA sequences known as PPAR response elements (PPREs) in the promoter regions of target genes. youtube.com This binding event modulates the transcription of a multitude of genes involved in glucose and lipid metabolism. nih.govnih.govyoutube.com

The key outcomes of PPARγ activation include:

Enhanced Insulin Sensitivity: TZDs increase the expression of proteins that promote glucose uptake and utilization in muscle and adipose tissue, such as GLUT4. youtube.com They also decrease the expression of genes that stimulate glucose production in the liver. nih.govyoutube.com

Adipocyte Differentiation and Lipid Metabolism: Activation of PPARγ promotes the differentiation of preadipocytes into smaller, more insulin-sensitive mature adipocytes and enhances fatty acid uptake and storage in peripheral fat. nps.org.autg.org.au This reduces the levels of circulating free fatty acids, which can contribute to insulin resistance in muscle and liver (a concept known as reducing "lipotoxicity"). nps.org.autg.org.au

Modulation of Adipokines: TZDs favorably alter the secretion of hormones from fat cells (adipokines). tg.org.au They notably increase the production of adiponectin, a hormone known to improve insulin action and have anti-inflammatory properties, while decreasing the expression of factors like TNF-α that promote insulin resistance. nih.govtg.org.au

Table 2: Summary of Molecular Events in TZD-Mediated PPARγ Agonism

| Step | Event | Consequence | Reference |

| 1 | TZD Binding | The TZD molecule binds to the PPARγ nuclear receptor. | nps.org.autg.org.au |

| 2 | Complex Formation | The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). | youtube.com |

| 3 | DNA Binding | The PPARγ-RXR complex binds to PPAR Response Elements (PPREs) on DNA. | youtube.com |

| 4 | Gene Transcription | The transcription of numerous target genes involved in metabolism is up- or down-regulated. | nih.govyoutube.com |

| 5 | Cellular Response | Increased glucose uptake, reduced hepatic glucose output, and modulated lipid metabolism. | nih.govnps.org.au |

| 6 | Physiological Effect | Improved whole-body insulin sensitivity and lower blood glucose levels. | nih.gov |

By combining the acetamide pharmacophore with other biologically active moieties, researchers have developed hybrid derivatives with significant antimicrobial properties. nih.govmdpi.com The mechanisms of action are varied and target different essential processes in bacteria and fungi.

Antibacterial Mechanisms: Hybrid acetamide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov Molecular docking and experimental studies suggest several mechanisms:

Enzyme Inhibition: A key target for some hybrid acetamides is DNA gyrase , a bacterial enzyme essential for DNA replication, recombination, and repair. acs.orgscispace.com By binding to pockets in this enzyme, the compounds inhibit its function, leading to bacterial cell death. acs.org Other bacterial kinases have also been identified as potential targets. scispace.com

Disruption of Biofilm Formation: Bacterial biofilms are structured communities of cells that are notoriously resistant to antibiotics. Certain acetamide derivatives have shown potent antibiofilm activity, in some cases greater than standard drugs, by preventing the formation of this protective matrix. nih.govacs.orgscispace.com

Antifungal Mechanisms: Acetamide derivatives have also been engineered to combat fungal pathogens. Their mechanisms often target structures or pathways unique to fungi:

Cell Membrane Disruption: A primary mechanism of action is the interaction with ergosterol (B1671047) , the major sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells. scielo.brtandfonline.com Binding to ergosterol disrupts the integrity of the membrane, leading to leakage of cellular contents and fungal cell death. scielo.brtandfonline.com

Enzyme Inhibition: Specific enzymes in fungal metabolic pathways are targets. Molecular docking studies have implicated the inhibition of succinate dehydrogenase (SDH) , a key enzyme in both the citric acid cycle and the electron transport chain, as a potential mechanism for some pyrazolyl acetamide derivatives. nih.govjlu.edu.cn Inhibition of other enzymes like CYP51 (lanosterol 14α-demethylase) , which is crucial for ergosterol biosynthesis, is another validated antifungal strategy targeted by related compounds. mdpi.com

Table 3: Antimicrobial Mechanisms of Action for Hybrid Acetamide Derivatives

| Activity | Target Organism | Molecular Target/Mechanism | Example Derivative Class | Reference |

| Antibacterial | Bacteria (Gram +/-) | Inhibition of DNA Gyrase and other kinases. | 2-mercaptobenzothiazole acetamide hybrids | acs.orgscispace.comnih.gov |

| Antibacterial | Bacteria (e.g., S. aureus) | Inhibition of biofilm formation. | 2-mercaptobenzothiazole acetamide hybrids | nih.govscispace.com |

| Antifungal | Fungi (e.g., Aspergillus) | Binding to ergosterol in the cell membrane. | 2-chloro-N-phenylacetamide | scielo.brtandfonline.com |

| Antifungal | Fungi (e.g., S. sclerotiorum) | Inhibition of Succinate Dehydrogenase (SDH). | 2-hydroxyphenyl aminoacetamides | nih.gov |

| Antifungal | Fungi (e.g., Candida albicans) | Inhibition of CYP51 (lanosterol 14α-demethylase). | Amide derivatives containing cyclopropane | mdpi.com |

Investigation of Cytotoxic Effects on Specific Cell Lines and Associated Molecular Pathways

The evaluation of novel chemical entities for their cytotoxic potential against various cancer cell lines is a foundational step in the discovery of new anticancer agents. Derivatives of this compound, belonging to the broader class of phenoxyacetamide and phenylacetamide compounds, have been the subject of such investigations. These studies aim to determine the concentration at which these compounds can inhibit the growth of cancer cells by 50% (IC50 value) and to elucidate the underlying molecular mechanisms responsible for their cytotoxic effects.

Research into phenoxyacetamide derivatives has demonstrated significant cytotoxic efficacy against tumorigenic cell lines. For instance, in a study involving novel phenoxyacetamide derivatives, two compounds, referred to as Compound I and Compound II, were tested against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. mdpi.com Both compounds showed notable cytotoxicity, with a more pronounced effect on HepG2 cells. mdpi.com Specifically, Compound I exhibited a potent IC50 value of 1.43 µM against HepG2 cells, which was more effective than the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU) with an IC50 of 5.32 µM in the same study. mdpi.com In contrast, Compound I showed a lower cytotoxic effect on normal, non-tumorigenic liver cells (THLE-2), with an IC50 of 36.27 µM, suggesting a degree of selectivity for cancer cells. mdpi.com

The molecular mechanism associated with the cytotoxicity of these phenoxyacetamide derivatives has been linked to the induction of apoptosis. In HepG2 cells treated with Compound I, there was a significant increase in total apoptotic cell death, approximately a 24.51-fold increase compared to untreated control cells. mdpi.com This was characterized by a notable rise in both early and late apoptotic cell populations. mdpi.com The pro-apoptotic activity of some derivatives is thought to be mediated through the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1). mdpi.com

Further studies on different classes of acetamide derivatives have expanded the scope of their cytotoxic potential across a wider range of cancer cell lines. For example, a series of acetamide sulphonyl analogs demonstrated potent cytotoxicity against HCT-1, HT-15, SF268, MCF-7, and PC-3 human cancer cell lines. nih.gov Similarly, phenylacetamide derivatives have been shown to inhibit the growth of MCF-7, MDA-MB-468, and PC-12 cell lines in a dose-dependent manner. tbzmed.ac.ir One particular derivative, designated as 3d, was highly effective, with an IC50 value of 0.6±0.08 μM against both MDA-MB-468 and PC-12 cells. tbzmed.ac.ir The cytotoxic effects of these phenylacetamide derivatives were found to be mediated through the upregulation of pro-apoptotic proteins such as Bax and FasL, and the activation of caspase 3. tbzmed.ac.ir

The structural modifications on the N-phenylacetamide group have been shown to influence the cytotoxic activity. For instance, derivatives with an electron-withdrawing substituent at the 4-position of the N-phenylacetamide group exhibited increased activity against the human T-lymphocyte cell line (CEM). ptfarm.pl In another study, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives bearing a nitro moiety showed a higher cytotoxic effect against the PC3 (prostate carcinoma) cell line compared to those with a methoxy (B1213986) moiety. nih.gov

The following interactive data table summarizes the cytotoxic activities of various this compound derivatives and related compounds on different cancer cell lines.

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Phenoxyacetamide Derivative (Compound I) | HepG2 | 1.43 | mdpi.com |

| Phenoxyacetamide Derivative (Compound I) | MCF-7 | Not specified | mdpi.com |

| Phenoxyacetamide Derivative (Compound I) | THLE-2 | 36.27 | mdpi.com |

| Phenoxyacetamide Derivative (Compound II) | HepG2 | 6.52 | mdpi.com |

| Phenoxyacetamide Derivative (Compound II) | MCF-7 | Not specified | mdpi.com |

| 5-Fluorouracil (5-FU) | HepG2 | 5.32 | mdpi.com |

| Phenylacetamide Derivative (3d) | MDA-MB-468 | 0.6±0.08 | tbzmed.ac.ir |

| Phenylacetamide Derivative (3d) | PC-12 | 0.6±0.08 | tbzmed.ac.ir |

| Phenylacetamide Derivative (3c) | MCF-7 | 0.7±0.08 | tbzmed.ac.ir |

| Phenylacetamide Derivative (3d) | MCF-7 | 0.7±0.4 | tbzmed.ac.ir |

| 2-(4-Fluorophenyl)-N-phenylacetamide (2b) | PC3 | 52 | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide (2c) | PC3 | 80 | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide (2c) | MCF-7 | 100 | nih.gov |

| Imatinib | PC3 | 40 | nih.gov |

| Imatinib | MCF-7 | 98 | nih.gov |

| 2-oxindole derivative (VS-06) | CEM | 5.0 - 8.5 | ptfarm.pl |

| 2-oxindole derivative (VS-08) | CEM | 5.0 - 8.5 | ptfarm.pl |

| 2-oxindole derivative (VS-12) | CEM | 5.0 - 8.5 | ptfarm.pl |

| 2-oxindole derivative (VS-17) | CEM | 5.0 - 8.5 | ptfarm.pl |

These findings underscore the potential of this compound derivatives as a promising scaffold for the development of novel cytotoxic agents. The diverse range of susceptible cancer cell lines and the elucidation of apoptosis as a key molecular pathway provide a solid foundation for further preclinical development.

Structure Activity Relationship Sar Studies and Rational Design Principles

Correlating Structural Modifications of N-ethyl-2-(4-formylphenoxy)acetamide Analogues with Biological Effects

The biological activity of phenoxy acetamide (B32628) derivatives is intricately linked to the nature and position of substituents on the phenoxy ring and the N-acyl moiety. Research on various analogues has demonstrated that even minor structural changes can lead to significant shifts in pharmacological profiles, including anti-inflammatory, analgesic, and anticancer activities. nih.gov

For instance, studies on a series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogues revealed that the introduction of halogen atoms on the phenoxy ring enhanced anti-inflammatory functions. nih.gov Conversely, the presence of a nitro group was associated with promising anti-cancer, anti-inflammatory, and analgesic activities. nih.gov These findings suggest that the electronic properties and steric bulk of substituents on the phenoxy ring of this compound could be key determinants of its biological activity.

The following table summarizes the observed effects of various substitutions on the biological activity of phenoxy acetamide analogues, providing a predictive model for modifications to this compound.

| General Structure | Substituent (R) | Observed Biological Effect | Reference |

| Halogen (e.g., Cl, F) | Enhanced anti-inflammatory activity | nih.gov | |

| Nitro (NO2) | Good anticancer, anti-inflammatory, and analgesic activities | nih.gov | |

| Alkyl (e.g., CH3) | Varied effects depending on position and size | researchgate.net | |

| Methoxy (B1213986) (OCH3) | Potent anti-cancer activity in some quinazoline (B50416) derivatives | nih.gov |

Impact of Substituent Variation on the N-ethyl and Phenoxy Moieties on Molecular Interactions

N-ethyl Moiety: The N-alkyl substituent plays a crucial role in establishing hydrophobic interactions within the binding pocket of a receptor or enzyme. Studies on related acetamide derivatives, such as N,N-disubstituted pyrazolopyrimidine acetamides, have shown that the length and nature of the N-alkyl chain can have a profound impact on binding affinity. mdpi.com For example, increasing the length of the N-alkyl chain in some series did not always lead to improved binding, suggesting the presence of a defined lipophilic pocket that accommodates these groups. mdpi.com Shortening the N,N-dialkyl substituents was found to be detrimental to binding affinity for the 18kDa translocator protein (TSPO). mdpi.com This implies that the N-ethyl group of this compound is likely optimized for a specific hydrophobic pocket, and modifications, such as increasing the chain length to propyl or butyl, or introducing branching, could either enhance or diminish activity depending on the target's topology.

The table below illustrates the impact of varying substituents on the N-acyl and phenoxy groups in related acetamide structures.

| Compound Series | Modification | Impact on Molecular Interaction/Activity | Reference |

| N,N-disubstituted pyrazolopyrimidine acetamides | Shortening of N,N-dialkyl substituents | Detrimental to TSPO binding affinity | mdpi.com |

| N,N-disubstituted pyrazolopyrimidine acetamides | Introduction of N,N-dipropargyl acetamide | Improved TSPO binding affinity | mdpi.com |

| 2-(substituted phenoxy)-N-phenylacetamide | Halogen substitution on phenoxy ring | Enhanced anti-inflammatory activity | nih.gov |

| 2-(substituted phenoxy)-N-phenylacetamide | Nitro substitution on phenoxy ring | Favorable for anticancer and analgesic activity | nih.gov |

Role of the Formyl Group in Ligand-Receptor Binding and Biological Efficacy

The formyl group (-CHO) at the para-position of the phenoxy ring is a distinctive feature of this compound and is expected to play a significant role in its biological activity. Aldehyde moieties are known to be reactive and can participate in several types of interactions that can anchor the ligand to its receptor.

The formyl group is a strong hydrogen bond acceptor and can also engage in dipole-dipole interactions. This allows it to form specific, directional bonds with amino acid residues such as arginine, lysine (B10760008), or asparagine within a binding site. Furthermore, the aldehyde functionality can potentially form a reversible covalent bond (a Schiff base) with a primary amine group, such as the epsilon-amino group of a lysine residue in a protein. This type of covalent interaction can lead to a significant increase in binding affinity and residence time of the ligand, potentially resulting in enhanced biological efficacy.

In a study involving the synthesis of 1,4-dihydropyridine (B1200194) derivatives from 2-(4-formylphenoxy)-N-arylacetamides, the formyl group was the key reactive site for the Hantzsch-like reaction, underscoring its chemical reactivity. researchgate.net While this study focused on synthetic transformations, it highlights the potential for the formyl group to be a key pharmacophoric element.

The potential interactions of the formyl group are summarized in the table below.

| Interaction Type | Potential Interacting Partner in a Receptor | Significance for Binding and Efficacy |

| Hydrogen Bond Acceptor | Amino acid residues with hydrogen bond donors (e.g., -NH2, -OH) | Contributes to binding affinity and specificity. |

| Dipole-Dipole Interaction | Polar amino acid residues | Orients the ligand within the binding site. |

| Reversible Covalent Bonding (Schiff Base Formation) | Primary amine groups (e.g., Lysine) | Can significantly increase binding affinity and duration of action. |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry can be a critical determinant of biological activity, as stereoisomers of a chiral molecule can exhibit different pharmacological properties. While this compound itself is not chiral, the introduction of chiral centers through modification could lead to stereoisomers with distinct biological profiles.

For example, in the study of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogues, the use of chiral (1-phenylethyl)amine introduces a stereocenter. nih.gov Although the specific activities of the individual enantiomers were not detailed in the provided summary, it is a well-established principle in medicinal chemistry that enantiomers can have different affinities for chiral biological targets like receptors and enzymes. One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other may have a weaker interaction or even bind to a different target altogether, potentially causing off-target effects.

A recent study on the synthesis of (S)-N-Ethyl-2-(5-methylidene-4-oxocyclopent-2-en-1-yl)acetamide, a model bioisostere of prostamides, underscores the importance of stereochemistry in the design of biologically active molecules. researchgate.net The specific (S)-configuration is crucial for its intended biological activity. This highlights that if chiral modifications were to be made to the this compound scaffold, for instance by introducing substituents on the ethyl chain or modifying the phenoxyacetamide linker, the stereochemical configuration would need to be carefully controlled and evaluated.

The table below outlines the potential implications of introducing chirality into the this compound structure.

| Potential Chiral Modification | Resulting Stereoisomers | Potential Impact on Biological Activity |

| Substitution on the N-ethyl chain (e.g., N-(1-methylpropyl)) | R and S enantiomers | Different binding affinities for chiral receptors/enzymes. One enantiomer may be significantly more active (eutomer) than the other (distomer). |

| Introduction of a chiral center in the phenoxyacetamide linker | R and S enantiomers | Altered spatial arrangement of key functional groups, leading to differences in receptor interaction and pharmacological response. |

Applications As a Synthetic Precursor and Design of Novel Chemical Entities

N-ethyl-2-(4-formylphenoxy)acetamide as a Versatile Synthon for Heterocyclic Compound Synthesis

The inherent reactivity of the formyl group in this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds. This versatility has been exploited in the development of several classes of biologically active molecules.

Thiazolidinediones are a class of compounds known for their therapeutic applications. This compound has been successfully employed in the synthesis of novel thiazolidinedione derivatives. The Knoevenagel condensation reaction between this compound and thiazolidine-2,4-dione is a key step in this process. ijpsr.comnih.gov This reaction typically involves heating the reactants in a suitable solvent, such as toluene, with a catalytic amount of piperidine (B6355638) and glacial acetic acid. nih.gov The resulting products are often evaluated for their potential as therapeutic agents. ijpsr.com For instance, a series of 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)-methyl]phenoxy}-N-(phenyl)-acetamide derivatives have been synthesized and assessed for their anti-proliferative properties against leukemic cell lines. ijpsr.com

Table 1: Synthesis of Thiazolidinedione Derivatives

| Reactant 1 | Reactant 2 | Product Class |

|---|---|---|

| This compound | Thiazolidine-2,4-dione | Thiazolidinedione derivatives |

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. While direct examples involving this compound in the synthesis of 4H-pyrans are not extensively detailed in the provided results, the general principle of using aldehydes in MCRs to produce fused heterocyclic systems like 4H-pyrans is well-established. nih.gov These reactions often involve the condensation of an aldehyde, a malononitrile (B47326) derivative, and an active methylene (B1212753) compound, catalyzed by a base. nih.gov The aldehyde component, in this case, this compound, would provide the foundational carbon atom for the pyran ring.

The formyl group of this compound readily undergoes condensation with primary amines to form Schiff bases or imines. nih.govnih.gov This reaction is a cornerstone of synthetic chemistry, allowing for the introduction of diverse functionalities into the molecule. The synthesis typically involves refluxing equimolar amounts of the aldehyde and the desired amine in a solvent like ethanol. nih.gov The resulting Schiff bases can be isolated or used in situ for further transformations, such as reduction to secondary amines. nih.gov This straightforward reaction has been utilized to prepare a variety of Schiff base derivatives with potential biological activities. nih.gov

Thiazole (B1198619) and its derivatives are important heterocyclic compounds with a broad spectrum of pharmacological activities. dergipark.org.trnih.gov this compound can serve as a precursor for the synthesis of thiazole derivatives. researchgate.netijcce.ac.ir One common method involves the reaction of an alpha-haloketone with a thioamide. While a direct synthesis from this compound is not explicitly detailed, its derivatives can be used. For example, acetamide (B32628) thiazole derivatives have been synthesized by reacting a substituted thiazol-2-amine with a phenoxyacetic acid derivative. researchgate.net The aldehyde group of this compound can be transformed into other functional groups necessary for thiazole ring formation.

Indole (B1671886) is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. researchgate.netnih.gov this compound can be incorporated into indole-containing hybrid molecules. mdpi.com The synthesis of such hybrids can be achieved through various strategies, including the reaction of an indole derivative bearing a reactive functional group with this compound. For instance, the aldehyde can react with a nucleophilic position on the indole ring or a substituent attached to it. Alternatively, the acetamide portion of the molecule can be derived from an indole-containing amine.

Scaffold Derivatization for Drug Discovery and Chemical Biology Probes

The this compound scaffold provides a versatile platform for the development of new therapeutic agents and chemical biology probes. nih.gov The ability to modify both the phenoxyacetamide and the formyl moieties allows for the systematic exploration of structure-activity relationships (SAR). By introducing different substituents on the phenyl ring or varying the amide group, chemists can fine-tune the physicochemical and pharmacological properties of the resulting molecules. nih.gov This approach has been used to design and synthesize novel compounds with potential applications in various disease areas.

Chemoinformatics and Library Design Based on the this compound Core

The strategic design of chemical libraries is a cornerstone of modern drug discovery, aiming to explore vast chemical space efficiently to identify novel bioactive molecules. The this compound scaffold presents a versatile and promising core for such endeavors, leveraging principles of chemoinformatics and combinatorial chemistry to generate focused and diverse libraries of potential therapeutic agents.

The utility of the broader phenoxyacetamide framework in computational drug design and library synthesis has been demonstrated in several studies. Through techniques like virtual screening and molecular dynamics simulations, libraries of phenoxyacetamide derivatives have been successfully explored to identify inhibitors for various biological targets. nih.govsci-hub.semdpi.comnih.gov These studies underscore the potential of the core scaffold to be adapted for specific therapeutic applications.

One of the key advantages of the this compound core is the presence of a reactive aldehyde group at the 4-position of the phenoxy ring. This functional group serves as a critical handle for combinatorial library synthesis. A multitude of chemical transformations can be employed to introduce diversity at this position, including but not limited to:

Reductive Amination: Reaction with a wide array of primary and secondary amines to generate a diverse set of substituted benzylamine (B48309) derivatives.

Wittig Reaction and its Variants: Formation of various alkenes, introducing conformational flexibility and new substituent vectors.

Knoevenagel Condensation: Reaction with active methylene compounds to create a range of α,β-unsaturated systems.

Aldol Condensation: Formation of β-hydroxy carbonyl compounds or α,β-unsaturated carbonyls.

These reactions allow for the systematic and rapid generation of a large number of analogs from a single, readily accessible precursor. The N-ethyl amide moiety also offers a point for modification, although it is generally considered a more stable and synthetically less facile position for diversification compared to the formyl group.

In the context of chemoinformatics, the this compound scaffold can be used as a starting point for in silico library design. By computationally enumerating products from virtual reactions on the formyl group with a library of virtual reactants, vast virtual libraries can be created. These libraries can then be subjected to computational filtering based on various physicochemical properties and drug-likeness criteria, such as Lipinski's Rule of Five, to prioritize compounds for synthesis.

Furthermore, the core scaffold can be used in pharmacophore modeling and virtual screening campaigns. By identifying the key pharmacophoric features of the phenoxyacetamide core that are essential for binding to a particular biological target, computational models can be built to screen large compound databases for molecules containing a similar arrangement of features. This approach has been successfully applied to identify phenoxyacetamide derivatives as inhibitors of enzymes like DOT1L and BCR-ABL1 kinase. nih.govmdpi.com

The following data tables summarize findings from studies on the broader phenoxyacetamide scaffold, illustrating its application in virtual screening and library synthesis for identifying novel inhibitors.

Table 1: Examples of Phenoxyacetamide Derivatives Identified Through Virtual Screening

| Target Protein | Screening Method | Identified Scaffold/Derivative | Key Findings | Reference |

| DOT1L | Hierarchical docking-based virtual screening | Phenoxyacetamide derivatives | Identified hits with high binding affinity; the amide moiety was crucial for anchoring the molecule into the DOT1L pocket. | nih.govsci-hub.se |

| BCR-ABL1 Kinase | Structure-based virtual screening | N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives | Discovered novel scaffolds with potent inhibitory activity against BCR-ABL dependent signaling. | mdpi.comnih.gov |

Table 2: Application of the Phenoxyacetamide Scaffold in Library Synthesis

| Library Type | Synthetic Strategy | Core Scaffold | Purpose of Library | Reference |

| DNA-Encoded Library | "Mask and Release" Strategy | N-phenoxyacetamide | Diversity-oriented synthesis of DNA-encoded core skeletons like benzofurans. | nih.gov |

| Small Molecule Library | Solid-Phase Synthesis | Dihydroquinazoline-2(1H)-one with a phenoxyacetamide moiety | To accelerate the discovery and structure optimization of lead compounds for potential anticancer agents. | nih.gov |

The design of chemical libraries based on the this compound core allows for a systematic exploration of the chemical space around this privileged scaffold. The combination of versatile chemistry afforded by the formyl group and the power of chemoinformatic tools enables the rational design and synthesis of focused libraries with a higher probability of containing bioactive molecules. This strategic approach is instrumental in the early phases of drug discovery for identifying and optimizing novel chemical entities.

Future Research Directions and Translational Potential

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of N-ethyl-2-(4-formylphenoxy)acetamide likely involves a multi-step process, beginning with the Williamson ether synthesis. This classic method involves reacting 4-hydroxybenzaldehyde (B117250) with an N-ethyl-2-haloacetamide, typically in the presence of a base. wikipedia.org While effective, this approach often relies on harsh reagents and solvents. Future research should focus on developing greener and more efficient synthetic pathways.

Key areas for improvement include:

Catalytic Approaches: Moving beyond stoichiometric bases to catalytic systems can reduce waste and improve atom economy. For instance, catalytic Williamson ether synthesis at high temperatures using weaker alkylating agents presents a greener alternative. acs.org

Green Solvents: Replacing traditional polar aprotic solvents like DMF or DMSO with more environmentally benign options is crucial. jk-sci.com

Flow Chemistry: Transitioning the synthesis from batch to continuous flow processes can offer superior control over reaction parameters, improve safety, reduce reaction times, and enhance scalability. researchgate.netnih.govamidetech.com Flow chemistry is particularly well-suited for both amide bond formation and ether synthesis, potentially allowing for a streamlined, multi-step continuous process. nih.govthieme-connect.com

| Strategy | Description | Potential Advantages | Relevant Research |

|---|---|---|---|

| Catalytic Williamson Ether Synthesis | Utilizing catalytic amounts of alkali metal salts to facilitate the ether linkage formation between the phenol (B47542) and the haloacetamide. | Reduced salt waste, use of weaker and less hazardous alkylating agents. | acs.org |

| Phase-Transfer Catalysis | Employing a phase-transfer catalyst to facilitate the reaction between reactants in a biphasic system, avoiding the need for harsh, anhydrous conditions. | Milder reaction conditions, easier workup, potential for using greener solvents. | jk-sci.com |

| Continuous Flow Synthesis | Performing the etherification and/or amidation steps in a continuous flow reactor. | Enhanced safety, improved heat and mass transfer, faster reaction times, easier scalability. | researchgate.netnih.govamidetech.com |

Elucidation of Novel Biological Targets and Mechanisms of Action for Derivatives

The phenoxy acetamide (B32628) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. nih.govnih.gov The presence of a formyl group on this compound makes it an ideal starting point for generating a diverse library of derivatives for biological screening. The aldehyde can act as a chemical handle for various transformations. nih.gov

Future research should focus on:

Derivative Synthesis: Creating new chemical entities via reactions such as reductive amination, Knoevenagel condensation, Wittig reactions, and oxidation to the corresponding carboxylic acid. This allows for the introduction of a wide range of functional groups, altering properties like solubility, polarity, and steric bulk.

Biological Screening: Testing these new derivatives against a panel of biological targets. Given the known activities of related phenoxy acetamides, promising areas for investigation include protein kinases, histone-modifying enzymes (like DOT1L), and microbial targets. nih.govnih.gov

Mechanism of Action Studies: For any active compounds discovered, elucidating the precise mechanism of action is crucial for further development. This could involve target identification studies, enzymatic assays, and cellular pathway analysis.

| Reaction Type | Reactant(s) | Resulting Functional Group/Compound Class | Potential Biological Relevance | Relevant Research |

|---|---|---|---|---|

| Reductive Amination | Primary or secondary amines, reducing agent | Substituted amines | Introduces basic centers, potential for improved solubility and new receptor interactions. | acs.org |

| Claisen-Schmidt Condensation | Aryl methyl ketones | Chalcones | Chalcones are known to have anticancer, anti-inflammatory, and antioxidant activities. | nih.govmdpi.org |

| Wittig Reaction | Phosphonium ylides | Alkenes | Creates carbon-carbon bonds, allowing for significant structural modification. | acs.org |

| Oxidation | Mild oxidizing agent | Carboxylic Acid | Provides a new site for amide or ester formation, acts as a bioisostere for other groups. | nih.gov |

Exploration of this compound in Materials Science and Polymer Chemistry

The formyl group is a versatile functional group for polymer synthesis, most notably in condensation polymerization. britannica.comlibretexts.org this compound can be explored as a novel monomer or as a modifying agent for existing polymers.

Key research avenues include:

Condensation Polymerization: Reacting the compound with other monomers, such as phenols, urea, or diamines, could lead to the formation of novel thermosetting resins, analogous to Bakelite or urea-formaldehyde resins. britannica.comlibretexts.orgbyjus.com The bulky phenoxy acetamide side chain could impart unique thermal or mechanical properties to the resulting polymer network.

Polymer Functionalization: The aldehyde can be used to graft the molecule onto existing polymer backbones or surfaces, modifying their properties. For example, it could be used to functionalize polymer films or nanoparticles to introduce specific surface characteristics.

Reactive Polymers: Synthesizing polymers where the formyl group remains available for post-polymerization modification. This would create reactive polymer platforms that can be further functionalized for applications in areas like sensor development or biocompatible materials. acs.org

| Application Area | Description | Potential Outcome | Relevant Research |

|---|---|---|---|

| Monomer for Thermosets | Use as an aldehyde component in condensation reactions with phenols, urea, or melamine. | Creation of novel cross-linked polymers with potentially enhanced thermal stability or flexibility. | britannica.comlibretexts.org |

| Surface Modification Agent | Grafting the molecule onto the surface of materials (e.g., silica, polymer films) via its aldehyde group. | Altering surface properties such as hydrophilicity, biocompatibility, or chemical reactivity. | acs.org |

| Synthesis of Reactive Polymers | Incorporation as a comonomer in a polymerization process, leaving the formyl group intact. | A polymer backbone with pendant aldehyde groups available for further chemical reactions. | amanote.com |

Advanced Computational Modeling for Predictive Design and Optimization

Computational chemistry offers powerful tools to accelerate the research and development process by predicting molecular properties and interactions, thereby guiding experimental work.

Future computational studies on this compound and its derivatives should include:

Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's optimized geometry, electronic structure, and reactivity profile. This information is foundational for understanding its chemical behavior. nih.gov

Molecular Docking: For derivatives designed as potential enzyme inhibitors, molecular docking simulations can predict their binding modes and affinities within the active site of a target protein. This has been successfully applied to other phenoxyacetamide derivatives. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives with measured biological activity is established, QSAR models can be developed. researchgate.netnih.gov These models create a statistical correlation between chemical structure and biological activity, enabling the predictive design of new, more potent compounds. nih.gov

| Method | Objective | Predicted Properties/Outcomes | Relevant Research |

|---|---|---|---|

| Density Functional Theory (DFT) | To understand the fundamental electronic properties and reactivity of the molecule. | Optimized molecular geometry, HOMO/LUMO energies, electrostatic potential maps. | nih.govmdpi.com |

| Molecular Docking | To predict the binding of derivatives to biological targets (e.g., enzymes). | Binding poses, interaction energies, identification of key binding residues. | nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | To build predictive models correlating chemical structure with biological activity. | Identification of key molecular descriptors that influence activity, prediction of activity for novel compounds. | researchgate.netnih.govnih.gov |

| Molecular Dynamics (MD) Simulation | To study the dynamic stability of ligand-protein complexes over time. | Stability of binding pose, conformational changes, calculation of binding free energies. | nih.gov |

Integration of this compound into High-Throughput Screening Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of vast numbers of compounds. slideshare.net this compound is an excellent candidate for inclusion in HTS programs, not as an end product, but as a versatile building block for creating chemical libraries. mdpi.orgwikipedia.org

The strategy should involve:

Combinatorial Chemistry: Leveraging the reactivity of the formyl group to perform combinatorial synthesis. wikipedia.orgchristopherking.name By reacting the core scaffold with a diverse set of chemical inputs (e.g., various amines for reductive amination), large libraries of related but distinct molecules can be generated efficiently. acs.orgnih.gov

Scaffold-Based Discovery: The phenoxy acetamide core serves as a proven scaffold. HTS of a library built around this scaffold increases the probability of finding active compounds, or "hits". facellitate.comnih.gov The goal of such screens is often to identify active scaffolds that can be further optimized. nih.gov

HTS-Compatible Synthesis: Developing synthetic routes for the derivatives that are amenable to automation and miniaturization, as required for populating 96- or 384-well screening plates. nih.govdrugtargetreview.com

By integrating this compound into a combinatorial chemistry and HTS workflow, researchers can rapidly explore a vast chemical space, significantly accelerating the initial stages of drug discovery and the identification of novel bioactive agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-ethyl-2-(4-formylphenoxy)acetamide, and how are the products characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 4-formylphenol with ethyl chloroacetate in the presence of a weak base (e.g., K₂CO₃) in acetonitrile, followed by amidation with ethylamine. Characterization typically involves IR spectroscopy (to confirm carbonyl and amide groups), ¹H/¹³C NMR (to verify substituent positions and ethyl group integration), and mass spectrometry (to confirm molecular weight) .

- Optimization : Reflux conditions (e.g., ethanol or acetonitrile as solvents) and catalysts like piperidine improve yield .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Key Techniques :

- Single-crystal XRD for unambiguous structural determination, including bond lengths and intermolecular interactions (e.g., hydrogen bonding) .

- HPLC or GC-MS to assess purity, especially for intermediates prone to side reactions (e.g., incomplete formylation or amidation) .

Q. What safety protocols should be followed when handling this compound?

- Guidelines :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact, as acetamide derivatives may irritate mucous membranes .

- Work in a fume hood due to potential carcinogenicity (acetamide is classified as possibly carcinogenic by IARC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Approach :

- Structural Modifications : Vary the N-ethyl group (e.g., substituted benzyl, pyridyl) and the formylphenoxy moiety (e.g., halogenation, methoxy substitution) to assess impacts on target binding .

- Biological Assays : Test against cancer cell lines (e.g., MCF-7, HCT-116) using MTT assays, and correlate activity with substituent electronic/hydrophobic properties .

Q. What computational strategies are effective for predicting the binding affinity of this compound to therapeutic targets?

- Methods :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The formyl group may act as a hydrogen bond acceptor, while the ethylamide enhances lipophilicity .

- MD Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation effects) .

Q. How can hybrid derivatives of this compound be synthesized for multitarget drug design?

- Synthetic Strategy :

- Three-component reactions : Combine with malononitrile and active methylene reagents (e.g., dimedone, 4-hydroxycoumarin) to generate chromene or pyrazole hybrids. These hybrids may target multiple pathways (e.g., anticancer and anti-inflammatory) .

- Click Chemistry : Introduce triazole or quinazoline moieties via Cu-catalyzed azide-alkyne cycloaddition .

Q. What crystallographic insights are critical for understanding the compound’s reactivity and stability?

- Key Findings :

- Intramolecular hydrogen bonds (e.g., C–H···O) stabilize the conformation, while intermolecular N–H···O bonds influence packing and solubility .

- Electron-withdrawing groups on the phenyl ring reduce electron density at the formyl group, affecting nucleophilic addition reactions .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported biological activities of structurally similar acetamides?

- Resolution Steps :

Control Experiments : Verify assay conditions (e.g., cell line viability, incubation time) to rule out false positives/negatives .

Meta-Analysis : Compare logP, pKa, and steric parameters across studies to identify outliers. For example, morpholinoethoxy substitutions in KX2-391 analogs enhanced potency, but excessive bulk decreased bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.